Hydrazine Dihydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hydrazine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.H4N2/c;;1-2/h2*1H;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBDASBFCISMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066867 | |

| Record name | Hydrazine, dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23268-00-0 | |

| Record name | Hydrazine, hydrobromide (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023268000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, hydrobromide (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazine dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hydrazine Dihydrobromide

This document provides a comprehensive, field-proven guide for the synthesis and rigorous characterization of hydrazine dihydrobromide (N₂H₆Br₂). Designed for researchers, chemists, and drug development professionals, this whitepaper moves beyond simple protocols to explain the fundamental causality behind experimental choices, ensuring a robust and reproducible methodology. Our approach is grounded in the principles of self-validating systems, where a suite of analytical techniques converges to unequivocally confirm the identity, purity, and stability of the target compound.

Foreword: The Imperative of Safety

Hydrazine and its derivatives are classified as highly hazardous materials.[1] They are reactive, toxic, and potentially carcinogenic.[2][3] Before any experimental work commences, a thorough understanding and strict adherence to safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves.[3][4] All operations must be conducted within a certified chemical fume hood with excellent ventilation.[2]

-

Handling Procedures: Avoid any contact with skin and eyes.[2] Prevent the inhalation of vapors.[4] Keep the reaction away from heat, sparks, and open flames.[2] A nitrogen blanket is recommended for storage to prevent air oxidation.[1][4] An eyewash station and safety shower must be immediately accessible.[3][4]

-

Emergency Response: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][4] For inhalation, move the individual to fresh air immediately.[4] In all cases of exposure, seek immediate medical attention.[3]

Synthesis of this compound: An Acid-Base Approach

The synthesis of this compound is a classic acid-base neutralization reaction. Hydrazine, a weak base, reacts with the strong acid, hydrobromic acid, to form the corresponding salt. The stoichiometry of the reaction requires two moles of hydrobromic acid for every mole of hydrazine to protonate both nitrogen atoms, yielding the hydrazinium(2+) cation.

Reaction: N₂H₄ + 2HBr → [H₃N-NH₃]²⁺ 2Br⁻

Experimental Protocol

This protocol is designed to maximize yield and purity while mitigating the risks associated with the reagents.

Reagents and Materials:

-

Hydrazine hydrate (N₂H₄·H₂O), 50-60% aqueous solution

-

Hydrobromic acid (HBr), 48% aqueous solution

-

Tetrahydrofuran (THF), anhydrous

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Schlenk line or vacuum desiccator

Step-by-Step Methodology:

-

Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and place it in an ice bath. Add a known quantity of hydrazine hydrate solution to the flask and begin stirring.

-

Acid Addition (Causality: Exothermic Control): Fill a dropping funnel with a stoichiometric amount (2.2 equivalents) of 48% hydrobromic acid. The slight excess ensures complete protonation. Add the HBr dropwise to the stirring hydrazine solution over 30-45 minutes. The slow, controlled addition is critical to dissipate the significant heat generated during this exothermic neutralization reaction, preventing boiling and potential decomposition.

-

Precipitation (Causality: Solubility Manipulation): Upon completion of the acid addition, the product, this compound, is fully dissolved in the aqueous medium. Removing water via heating (e.g., rotary evaporation) is ill-advised due to the thermal sensitivity of hydrazine salts and the difficulty in removing the last traces of water, which can lead to a deliquescent, oily product.[5] A more robust method is antisolvent precipitation. Slowly add anhydrous THF to the reaction mixture with vigorous stirring. This compound is insoluble in THF, causing it to precipitate as a white crystalline solid.[5] Continue adding THF until no further precipitation is observed.

-

Isolation and Washing: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake three times with small portions of anhydrous THF to remove any residual water, unreacted starting materials, and excess HBr.

-

Drying: Transfer the crystalline product to a pre-weighed watch glass. Dry the solid under high vacuum for several hours to remove all traces of solvent. The final product should be a fine, white, crystalline powder. Handle the final product in an inert atmosphere (e.g., a glovebox) if possible, as it is hygroscopic.

Characterization: A Self-Validating Multi-Technique Approach

No single analytical technique is sufficient to confirm the synthesis of a new compound. A self-validating system employs multiple, complementary methods to build an unassailable case for the product's identity and purity.[6][7]

Spectroscopic Characterization

Spectroscopy provides the primary evidence of molecular structure and the successful formation of the desired N-N and N-H bonds within the hydrazinium(2+) cation.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying functional groups.[6] For this compound, the key is to observe the vibrations characteristic of the N-H bonds within the protonated [H₃N-NH₃]²⁺ structure.

-

Protocol: A small amount of the dried sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using a diamond ATR accessory.

-

Expected Results: The spectrum will be dominated by strong, broad absorption bands in the 3300-2800 cm⁻¹ region, which are characteristic of N-H stretching vibrations in ammonium-type salts. The broadening is a result of extensive hydrogen bonding in the crystal lattice. The absence of sharp bands around 3350 cm⁻¹ and 1600 cm⁻¹ (associated with free N-H₂ stretching and scissoring in hydrazine, respectively) confirms the complete protonation of the starting material.[6][8]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| N-H Stretch (Asymmetric & Symmetric) | 3300 - 2800 (Broad) | Confirms the presence of N-H bonds in the [H₃N-NH₃]²⁺ cation. |

| N-H Bend | ~1600 - 1500 | Indicates the bending motion of the N-H bonds. |

| N-N Stretch | ~1000 - 900 | Confirms the integrity of the nitrogen-nitrogen single bond. |

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms.[6]

-

Protocol: Dissolve a small sample of the product in a suitable deuterated solvent, such as Deuterium Oxide (D₂O).

-

Expected Results: Due to the symmetrical nature of the [H₃N-NH₃]²⁺ cation, all six protons are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to show a single, sharp singlet. The chemical shift will be significantly downfield (expected > 4.5 ppm) compared to free hydrazine due to the deshielding effect of the positive charges on the nitrogen atoms. The integration of this peak should correspond to six protons.

Thermal Analysis

Thermal analysis techniques like TGA and DSC are crucial for determining the stability, decomposition profile, and purity of the synthesized salt.[6][9]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition pathway.[10][11]

-

Protocol: A small, accurately weighed sample (5-10 mg) is placed in an alumina crucible and heated under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

-

Expected Results: The TGA thermogram should show a stable baseline with no significant mass loss until the onset of decomposition. The decomposition will likely occur in distinct steps, corresponding to the loss of HBr and the subsequent breakdown of the hydrazine moiety.[12]

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, identifying phase transitions and thermal events.[10][11]

-

Protocol: A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan and heated alongside an empty reference pan under a nitrogen atmosphere.

-

Expected Results: The DSC thermogram will show a sharp endothermic peak corresponding to the melting point of the compound, immediately followed by a broad exothermic peak indicating decomposition. This confirms the material's melting behavior and decomposition energy.

| Parameter | Technique | Expected Observation |

| Decomposition Onset | TGA | Stable baseline until T > 200 °C, followed by sharp mass loss. |

| Melting Point | DSC | Sharp endothermic peak prior to decomposition. |

| Decomposition | DSC | Broad exothermic peak following the melting endotherm. |

Conclusion

The successful synthesis of this compound hinges on a methodical approach that prioritizes safety and employs precise experimental control, particularly during the exothermic neutralization step. The subsequent characterization is not a mere formality but a necessary, multi-faceted investigation. By integrating spectroscopic data (FTIR, NMR) to confirm the molecular structure with thermal analysis (TGA, DSC) to define stability and purity, we establish a self-validating framework. This robust methodology ensures that the final product is not only correctly identified but is also of sufficient quality for downstream applications in research and development.

References

-

Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). Cole-Parmer. [Link]

-

Safety and Handling of Hydrazine. (1985). Defense Technical Information Center. [Link]

-

Hydrazine dihydrochloride. NIST Chemistry WebBook. [Link]

-

Has anybody a clue on how to prepare this compound?. (2018). ResearchGate. [Link]

-

Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. [Link]

-

"Synthesis and Characterization of Hydrazine Derivatives." Anusandhanvallari. [Link]

-

"Synthesis and Characterization of Hydrazine Derivatives." | Anusandhanvallari. [Link]

-

Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. (1992). PubMed. [Link]

-

Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. PMC - NIH. [Link]

-

(PDF) Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. (2005). ResearchGate. [Link]

-

Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. (2009). PubMed. [Link]

-

Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (2014). University of Utah. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. nexchem.co.uk [nexchem.co.uk]

- 3. files.dep.state.pa.us [files.dep.state.pa.us]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. researchgate.net [researchgate.net]

- 6. psvmkendra.com [psvmkendra.com]

- 7. psvmkendra.com [psvmkendra.com]

- 8. Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mt.com [mt.com]

- 11. fpe.umd.edu [fpe.umd.edu]

- 12. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of Hydrazine Dihydrobromide

An In-Depth Technical Guide to the Physicochemical Properties of Hydrazine Dihydrobromide

For professionals in the fields of chemical research and pharmaceutical development, a thorough understanding of the starting materials and reagents is paramount. This compound (N₂H₆Br₂), a salt of the versatile but volatile compound hydrazine, presents itself as a more stable, solid alternative for various synthetic applications. This guide provides a detailed exploration of its core physicochemical properties, offering insights into its structure, behavior, and practical handling, grounded in established chemical principles.

Chemical Identity and Molecular Structure

This compound is the salt formed from the diprotonation of the hydrazine molecule (N₂H₄) by two equivalents of hydrobromic acid (HBr). In this form, each nitrogen atom in the hydrazine core accepts a proton, resulting in the hydrazinium(2+) dication, [H₃N-NH₃]²⁺, which is then ionically bonded with two bromide anions (Br⁻).

This ionic structure is fundamental to its properties. Unlike anhydrous hydrazine, which is a fuming, oily liquid, this compound is a solid, making it significantly easier and safer to store, handle, and weigh for reactions.[1][2]

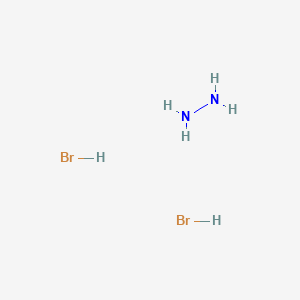

Caption: Ionic structure of this compound.

Core Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is crucial to distinguish this compound from its related salt, Hydrazine Monohydrobromide (N₂H₅Br), which possesses different characteristics.[1][2]

| Property | Value | Source / Comment |

| CAS Number | 23268-00-0 | Anhydrous form.[3][4] |

| Molecular Formula | Br₂H₆N₂ (or N₂H₄·2HBr) | Represents the dihydrobromide salt of hydrazine.[3][5] |

| Molecular Weight | 193.87 g/mol | For the anhydrous compound.[4] A hydrated form (N₂H₄·2HBr·xH₂O) also exists.[4] |

| Appearance | White crystalline solid | Typical for salt forms of hydrazine.[2] |

| Melting Point | Data not readily available | Decomposes upon heating. For comparison, Hydrazine Monohydrobromide melts at 87-92 °C.[1][2] |

| Solubility | Soluble in water | Expected high solubility due to its ionic nature. Hydrazine salts are generally soluble in water. |

| Stability | Stable under normal conditions | Significantly more stable than anhydrous hydrazine. Should be stored away from heat and moisture.[5][6] |

Thermal Stability and Decomposition

While stable at room temperature, this compound will decompose upon significant heating. The decomposition process is complex but can be understood as a multi-stage event. Initially, the salt will likely dissociate, releasing gaseous hydrogen bromide (HBr) and hydrazine (N₂H₄). The liberated hydrazine is itself thermally unstable and decomposes further.

The decomposition of hydrazine can proceed through multiple pathways, primarily yielding nitrogen gas (N₂), ammonia (NH₃), and hydrogen gas (H₂).[7] The overall thermal decomposition can be summarized as follows, though the precise stoichiometry and intermediate steps depend heavily on conditions like temperature and pressure.[7][8]

Caption: Conceptual thermal decomposition pathway.

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the properties of the hydrazinium(2+) ion and the bromide counter-ion.

-

Acidity : In aqueous solution, the hydrazinium(2+) ion is a weak acid and will establish an equilibrium, lowering the pH of the solution.

-

Basicity and Nucleophilicity : The primary utility of this salt is as a precursor to free hydrazine. Treatment with a strong, non-nucleophilic base will deprotonate the hydrazinium ion, liberating free hydrazine in situ for subsequent reactions. This avoids the need to handle the hazardous anhydrous form directly.

-

N₂H₆Br₂ + 2 NaOH → N₂H₄ + 2 NaBr + 2 H₂O

-

-

Reducing Agent : The hydrazine moiety is a powerful reducing agent.[6] It can reduce a variety of functional groups and metal ions. This property is harnessed in reactions like the Wolff-Kishner reduction, where a carbonyl group is fully reduced to a methylene group.[9] The byproducts are typically nitrogen gas and water, which are environmentally benign.[10]

-

Reactivity with Oxidizers : As a strong reducing agent, hydrazine and its salts react vigorously and exothermically with oxidizing agents such as peroxides, permanganates, and nitrates.[6][11] Such combinations should be strictly avoided as they can be explosive.

Synthesis and Analytical Characterization

General Synthesis Protocol

The preparation of this compound is a straightforward acid-base neutralization. The causality behind this choice is to convert the volatile and hazardous liquid hydrazine into a stable, weighable solid salt.

Caption: General workflow for synthesis and purification.

Step-by-Step Methodology:

-

Preparation: In a well-ventilated fume hood, cool a solution of hydrazine hydrate in water using an ice bath.

-

Acid Addition: While stirring vigorously, slowly add two molar equivalents of concentrated hydrobromic acid. This reaction is exothermic and must be controlled.

-

Isolation: Remove the water solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to yield the pure product.

-

Validation: The final product's identity and purity should be confirmed using the analytical methods described below.

Analytical Characterization Protocol

A self-validating system for quality control involves multiple orthogonal analytical techniques to confirm both the cation and anion components, as well as the overall purity.

-

Titration for Bromide Content: Argentometric titration (using silver nitrate with an indicator like potassium chromate) can be used to quantitatively determine the bromide content, confirming the correct salt stoichiometry.

-

Spectroscopic Analysis (NMR): ¹H NMR spectroscopy in D₂O will show a characteristic signal for the protons on the hydrazinium ion. The absence of signals from organic impurities validates purity.

-

Chromatographic Analysis (HPLC): While hydrazine itself lacks a strong UV chromophore, it can be derivatized and then analyzed by HPLC.[12][13] A common method involves reaction with an aromatic aldehyde (e.g., benzaldehyde) to form a hydrazone, which is readily detectable by UV-Vis spectrophotometry.[14] This confirms the presence and quantity of the hydrazine moiety.

-

Elemental Analysis: Combustion analysis provides the empirical formula by determining the percentage of C, H, N, and Br, serving as a definitive confirmation of the compound's composition.

Applications in Research and Drug Development

Hydrazine and its derivatives are foundational building blocks in medicinal chemistry and organic synthesis.[15][16] this compound serves as a practical source for generating hydrazine in situ for these applications.

-

Heterocycle Synthesis: Hydrazine is a key bifunctional nucleophile used to construct a wide array of nitrogen-containing heterocyclic compounds, such as pyrazoles and triazoles, which are common scaffolds in pharmaceuticals.[10]

-

Hydrazide and Hydrazone Formation: It is the precursor for forming acyl hydrazides, which are not only important intermediates but also a class of compounds with diverse biological activities, including antitubercular (e.g., isoniazid) and anticancer properties.[15][17][18]

-

Wolff-Kishner Reduction: This salt is a convenient reagent source for the deoxygenation of ketones and aldehydes to alkanes, a critical transformation in multi-step organic synthesis.[9]

-

Drug Discovery Probes: The hydrazine functional group has been developed as a versatile chemical warhead in activity-based protein profiling (ABPP) to discover new drug targets and inhibitors, particularly for cofactor-dependent enzymes.[19]

Safety and Handling

Despite its increased stability compared to the free base, this compound must be handled with care, as it is a source of toxic and reactive hydrazine.[6][11]

-

Toxicity and Exposure: Hydrazine is classified as toxic and a potential carcinogen.[11][20] Inhalation, ingestion, and skin contact must be avoided.[5][21] Always handle the solid in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[5][22]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials, especially strong bases and oxidizing agents.[5][11]

-

Disposal: Waste should be treated as hazardous and disposed of according to local, state, and federal regulations. Neutralization with a dilute solution of an oxidizing agent like calcium hypochlorite is a common disposal method for small quantities of hydrazine waste.

References

-

Hydrazine | H2N-NH2 | CID 9321 - PubChem - NIH . Source: PubChem, National Institutes of Health. [Link]

-

Hydrazine - Wikipedia . Source: Wikipedia. [Link]

-

Safety and Handling of Hydrazine - DTIC . Source: Defense Technical Information Center. [Link]

-

Hydrazine - Hazardous Substance Fact Sheet . Source: New Jersey Department of Health. [Link]

-

Hydrazine - Organic Chemistry Portal . Source: Organic Chemistry Portal. [Link]

-

This compound Hydrate 98.0+%, TCI America™ | Fisher Scientific . Source: Fisher Scientific. [Link]

-

Cas 13775-80-9, HYDRAZINE MONOHYDROBROMIDE - LookChem . Source: LookChem. [Link]

-

Kinetic parameters for thermal decomposition of hydrazine - ResearchGate . Source: ResearchGate. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH . Source: National Center for Biotechnology Information. [Link]

-

ANALYTICAL METHODS for Hydrazines . Source: Agency for Toxic Substances and Disease Registry. [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal . Source: Organic Chemistry Portal. [Link]

-

Discover Applications of Hydrazine for Science and Progress . Source: American Chemical Society. [Link]

-

HYDRAZINE Method no.: 68 - OSHA . Source: Occupational Safety and Health Administration. [Link]

-

Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed . Source: PubMed. [Link]

- Preparation method of hydrazide compound - Google Patents.

-

(PDF) Chromatographic methods of determining hydrazine and its polar derivatives . Source: ResearchGate. [Link]

-

Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - MDPI . Source: MDPI. [Link]

-

A thermodynamic study on catalytic decomposition of hydrazine in a space thruster . Source: Journal of the Brazilian Society of Mechanical Sciences and Engineering. [Link]

-

Has anybody a clue on how to prepare this compound? - ResearchGate . Source: ResearchGate. [Link]

-

The synthesis and properties of some hydrazines - Aston Research Explorer . Source: Aston University Research Explorer. [Link]

-

Examples of hydrazides and their therapeutic applications. - ResearchGate . Source: ResearchGate. [Link]

-

Hydrazine hydrochloride - Sciencemadness Wiki . Source: Sciencemadness Wiki. [Link]

-

A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples - SIELC Technologies . Source: SIELC Technologies. [Link]

-

Spectrophotometric Determination of Hydrazine - Asian Journal of Chemistry . Source: Asian Journal of Chemistry. [Link]

-

Hydrazines - Wikipedia . Source: Wikipedia. [Link]

-

Sulfonylhydrazides via substitution of sulfonyl chlorides using hydrazine hydrate . Source: Organic Syntheses. [Link]

-

RESEARCH ON HYDRAZINE DECOMPOSITION - DTIC . Source: Defense Technical Information Center. [Link]

-

Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes | bioRxiv . Source: bioRxiv. [Link]

-

Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity - PMC - NIH . Source: National Center for Biotechnology Information. [Link]

-

Hydrazine synthesis by N-N coupling - Organic Chemistry Portal . Source: Organic Chemistry Portal. [Link]

-

Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide - ResearchGate . Source: ResearchGate. [Link]

Sources

- 1. Hydrazine = 98 13775-80-9 [sigmaaldrich.com]

- 2. Cas 13775-80-9,HYDRAZINE MONOHYDROBROMIDE | lookchem [lookchem.com]

- 3. This compound Hydrate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydrazine [organic-chemistry.org]

- 10. Hydrazine - Wikipedia [en.wikipedia.org]

- 11. nj.gov [nj.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. sielc.com [sielc.com]

- 14. osha.gov [osha.gov]

- 15. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Discover Applications of Hydrazine for Science and Progress [hydrazine.com]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. assets.thermofisher.cn [assets.thermofisher.cn]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Hydrazine Dihydrobromide

Abstract

This technical guide provides a comprehensive examination of the crystal structure of hydrazine dihydrobromide (N₂H₆Br₂), a salt formed from the diprotonation of hydrazine. Aimed at researchers, scientists, and professionals in drug development, this document delves into the synthesis of high-quality single crystals, the workflow of single-crystal X-ray diffraction (SC-XRD) for structure determination, and a detailed analysis of the resulting crystal structure. By elucidating the geometry of the hydrazinium(2+) dication and the extensive hydrogen-bonding network that defines the solid-state architecture, this guide establishes a crucial link between the material's atomic arrangement and its macroscopic properties. The causality behind experimental choices is emphasized throughout, providing field-proven insights into the characterization of hygroscopic and energetic materials.

Introduction: The Significance of Hydrazinium Salts

Hydrazine (N₂H₄) is a highly reactive inorganic compound widely utilized as a high-energy fuel, a precursor in the synthesis of pharmaceuticals and agrochemicals, and a reducing agent.[1][2] Its basicity, stemming from the lone pair of electrons on each nitrogen atom, allows it to act as a diacid base, forming two series of salts upon reaction with acids.[3] Double protonation of hydrazine by a strong acid like hydrobromic acid (HBr) yields the hydrazinium(2+) or hydrazinediium dication, [H₃N-NH₃]²⁺.[3]

The resulting salt, this compound (CAS 23268-00-0), is a crystalline solid composed of [N₂H₆]²⁺ cations and bromide (Br⁻) anions.[4] Understanding the precise three-dimensional arrangement of these ions in the crystal lattice is paramount for several reasons:

-

Structure-Property Correlation: The crystal structure dictates fundamental physical properties such as density, melting point, solubility, stability, and hygroscopicity.

-

Reactivity and Formulation: For drug development professionals, knowledge of the solid-state structure, including polymorphism and hydrogen bonding, is critical for formulation, stability testing, and predicting dissolution behavior.[5]

-

Energetic Materials: The packing efficiency and intermolecular interactions within the crystal lattice are key determinants of the stability and energetic performance of hydrazine-based materials.

This guide will use single-crystal X-ray diffraction (SC-XRD) as the definitive technique for structural elucidation. While specific crystallographic data for this compound is not as prevalent in the literature as its chloride analogue, the principles and resulting structural motifs are directly comparable. This document will leverage the well-documented structure of hydrazine dihydrochloride as a foundational analogue to explain the expected structural features of the dihydrobromide salt.[3]

Synthesis and Crystal Growth: From Solution to Single Crystal

The foundation of a successful crystal structure analysis is the synthesis of high-quality, single crystals. The synthesis of this compound is a straightforward acid-base neutralization reaction. However, obtaining diffraction-quality crystals requires careful control over reaction conditions and crystallization parameters.

Causality in Synthesis: The Rationale

The primary reaction involves the neutralization of hydrazine hydrate (N₂H₄·H₂O) with a stoichiometric excess of hydrobromic acid.

Reaction: N₂H₄·H₂O + 2 HBr → [N₂H₆]Br₂ + H₂O

The use of a strong acid ensures complete diprotonation of the hydrazine molecule. The choice of solvent and crystallization method is critical. A polar solvent is required to dissolve the ionic precursors, and the crystallization process must be slow to allow for the ordered growth of a single lattice, rather than the rapid precipitation of a microcrystalline powder.

Self-Validating Experimental Protocol: Synthesis and Crystallization

This protocol is designed to yield clear, well-formed crystals suitable for SC-XRD.

-

Reagent Preparation: In a well-ventilated fume hood, prepare a solution of 48% aqueous hydrobromic acid. Prepare a separate dilute aqueous solution of hydrazine hydrate (e.g., 1 M).

-

Expert Insight: Handling hydrazine and its derivatives requires strict safety protocols due to their toxicity and potential carcinogenicity.[6] Always work in a fume hood and wear appropriate personal protective equipment (PPE).

-

-

Reaction: Slowly add the hydrobromic acid solution dropwise to the stirring hydrazine hydrate solution in a 2.1:1 molar ratio. The reaction is exothermic; perform the addition in an ice bath to maintain a low temperature and prevent decomposition.

-

Causality: A slight excess of HBr ensures the equilibrium is driven fully towards the diprotonated [N₂H₆]²⁺ state, preventing the co-crystallization of the monohydrobromide salt.[7]

-

-

Crystallization via Slow Evaporation:

-

Transfer the resulting clear solution to a clean beaker.

-

Cover the beaker with parafilm and pierce it with a few small holes using a needle.

-

Place the beaker in a vibration-free location at room temperature.

-

Causality: The small holes restrict the rate of solvent evaporation. Slow evaporation maintains the solution near saturation for an extended period, promoting the growth of a small number of large, well-ordered crystals over the formation of many small, imperfect ones.

-

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed (days to weeks), carefully decant the mother liquor.

-

Washing and Drying: Quickly wash the crystals with a small amount of ice-cold diethyl ether to remove residual solvent and impurities, then immediately place them under a gentle stream of nitrogen gas to dry.

-

Expert Insight: Hydrazinium salts can be hygroscopic. A non-polar solvent like diethyl ether is used for washing as it will not dissolve the ionic crystals but is effective at removing water. Rapid drying is essential to prevent the absorption of atmospheric moisture.

-

Crystal Structure Determination: The X-Ray Diffraction Workflow

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.[8] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology

-

Crystal Selection and Mounting: A suitable crystal, clear and free of visible defects, is selected under a microscope and mounted on a glass fiber or a cryo-loop.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (e.g., 100-150 K) by a stream of nitrogen gas.

-

Causality: Cooling minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise final structure. A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å) is directed at the crystal, which is rotated through a series of angles. A detector records the positions and intensities of the diffracted X-rays.

-

-

Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection. Corrections for experimental factors, such as absorption by the crystal, are applied.

-

Structure Solution and Refinement: The processed data are used to solve the "phase problem" and generate an initial electron density map of the unit cell. From this map, the positions of the heavy atoms (bromine, nitrogen) are identified. Subsequent refinement cycles using least-squares algorithms locate the lighter hydrogen atoms and optimize the positions and thermal parameters of all atoms to achieve the best fit between the observed diffraction data and the calculated model.

Structural Analysis of Hydrazinium Dihalides

While a complete, peer-reviewed crystallographic dataset for this compound was not identified in a broad search, the structure of hydrazine dihydrochloride (N₂H₆Cl₂) has been determined and provides an excellent model.[3] The dihydrobromide salt is expected to be isostructural, meaning it will have the same arrangement of ions and symmetry, but with slightly larger unit cell dimensions to accommodate the larger bromide ion.

Crystallographic Data (Analogue-Based)

The following table summarizes the known data for hydrazine dihydrochloride, which serves as a robust proxy for understanding the dihydrobromide structure.[3]

| Parameter | Value (for N₂H₆Cl₂) | Expected for N₂H₆Br₂ |

| Chemical Formula | N₂H₆Cl₂ | N₂H₆Br₂ |

| Formula Weight | 104.97 g/mol | 193.87 g/mol |

| Crystal System | Cubic | Cubic (Predicted) |

| Space Group | Pa3̅ (No. 205) | Pa3̅ (Predicted) |

| Unit Cell Dimension (a) | 7.89 Å | > 7.89 Å |

| Volume (V) | 491.2 ų | > 491.2 ų |

| Z (Formula units/cell) | 4 | 4 (Predicted) |

| Calculated Density | 1.418 g/cm³ | Higher than 1.418 g/cm³ |

The Hydrazinium(2+) Cation: [H₃N-NH₃]²⁺

The central feature of the structure is the [N₂H₆]²⁺ dication. Unlike the gauche conformation of neutral hydrazine, the dication adopts a staggered, ethane-like conformation.[2][3] Each nitrogen atom is sp³-hybridized and tetrahedrally coordinated to the other nitrogen and three hydrogen atoms. The positive charges are localized on the nitrogen atoms, making the attached hydrogens highly acidic and potent hydrogen bond donors.

The Hydrogen Bonding Network: The Definitive Structural Motif

The crystal packing is dominated by an extensive and robust three-dimensional network of N-H···Br hydrogen bonds. Each [N₂H₆]²⁺ cation acts as a six-fold donor of hydrogen bonds, with each of its six hydrogen atoms forming a strong electrostatic interaction with a neighboring bromide anion.[9] The bromide anions, in turn, act as acceptors, bridging multiple cations and holding the lattice together.

// Node definitions N1 [label="N", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; N2 [label="N", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"];

H1 [label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", width=0.4, height=0.4]; H2 [label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", width=0.4, height=0.4]; H3 [label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", width=0.4, height=0.4]; H4 [label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", width=0.4, height=0.4]; H5 [label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", width=0.4, height=0.4]; H6 [label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", width=0.4, height=0.4];

Br1 [label="Br⁻", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Br2 [label="Br⁻", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Br3 [label="Br⁻", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Covalent bonds edge [style=solid, color="#202124"]; N1 -- N2; N1 -- H1; N1 -- H2; N1 -- H3; N2 -- H4; N2 -- H5; N2 -- H6;

// Hydrogen bonds edge [style=dashed, color="#5F6368", label=" N-H···Br"]; H1 -- Br1; H2 -- Br2; H4 -- Br3;

// Invisible edges for layout edge [style=invis]; H3 -- H5; }

Caption: Hydrazinium(2+) Cation with N-H···Br Hydrogen Bonds.

This strong, directional hydrogen bonding is responsible for the compound's nature as a stable, crystalline solid with a relatively high melting point compared to neutral hydrazine. The strength of these bonds contributes significantly to the lattice energy, enhancing the thermal stability of the salt.

Conclusion and Future Directions

The crystal structure of this compound is defined by the ionic interactions between the staggered [N₂H₆]²⁺ dication and bromide anions. The architecture is consolidated by a powerful three-dimensional network of N-H···Br hydrogen bonds. Understanding this structure through the rigorous application of single-crystal X-ray diffraction provides invaluable, field-proven insights for researchers in materials science and drug development. This knowledge enables the rationalization of the material's physical properties and provides a predictive foundation for its use in further chemical synthesis, formulation, and the development of novel energetic materials. Future research should focus on obtaining and publishing the specific crystallographic data for this compound to confirm its predicted isostructural relationship with the dihydrochloride and to allow for more precise computational modeling of its properties.

References

- Anusandhanvallari. (n.d.). Synthesis and Characterization of Hydrazine Derivatives.

-

National Center for Biotechnology Information. (n.d.). Three in One: The Versatility of Hydrogen Bonding Interaction in Halide Salts with Hydroxy‐Functionalized Pyridinium Cations. PubMed Central. Retrieved from [Link]

-

LookChem. (n.d.). Cas 13775-80-9, HYDRAZINE MONOHYDROBROMIDE. Retrieved from [Link]

- Wyckoff, R. W. G. (1923). The Crystal Structure of Hydrazine Dihydro-chloride. American Journal of Science, s5-5(25), 15-22.

-

U.S. Environmental Protection Agency. (n.d.). Hydrazine, hydrobromide (1:2) - Substance Details. SRS. Retrieved from [Link]

- Lasri, J., Eltayeb, N. E., & Ismail, A. I. (2016). Experimental and theoretical study of crystal and molecular structure of 1,2-di(9H-fluoren-9-ylidene)hydrazine. Journal of Molecular Structure, 1121, 35–45.

-

National Center for Biotechnology Information. (n.d.). Hydrazine. PubChem. Retrieved from [Link]

- Dijkstra, D., Akkilic, N., & De Kimpe, N. (2006). Facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines. The Journal of Organic Chemistry, 71(9), 3627–3629.

-

Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

- Schlegel, H. B., et al. (n.d.). Hydrogen and Dihydrogen Bonding as Important Features of the Reactivity of the Bridging Hydride in Pyrazolate-Bridged Dialuminum Complexes. Schlegel Group.

- Google Patents. (n.d.). Method for manufacturing 1,1-disubstituted hydrazine compound.

-

ResearchGate. (n.d.). Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

- Brittain, H. G. (2001).

-

Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]

- Bunaciu, A. A., Udriştioiu, E. G., & Aboul-Enein, H. Y. (2015). X-Ray Diffraction: Instrumentation and Applications. Critical Reviews in Analytical Chemistry, 45(4), 289–299.

-

Quora. (n.d.). What type of bonding is shown by hydrogen halides? Retrieved from [Link]

-

ResearchGate. (n.d.). The Forgotten Polymorphism of Hydrazine Sulfate: Crystal Structure of the Metastable Monoclinic Form II. Retrieved from [Link]

- Marshall University. (n.d.).

-

National Center for Biotechnology Information. (n.d.). Hydrazinium bromide. PubChem. Retrieved from [Link]

Sources

- 1. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrazine - Wikipedia [en.wikipedia.org]

- 3. ajsonline.org [ajsonline.org]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. moodle2.units.it [moodle2.units.it]

- 6. Hydrazinium bromide | BrH.H4N2 | CID 159693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cas 13775-80-9,HYDRAZINE MONOHYDROBROMIDE | lookchem [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Three in One: The Versatility of Hydrogen Bonding Interaction in Halide Salts with Hydroxy‐Functionalized Pyridinium Cations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Hydrazine Dihydrobromide

Foreword: Navigating the Thermal Landscape of an Energetic Material

To our fellow researchers, scientists, and drug development professionals, this guide delves into the critical, yet sparsely documented, thermal characteristics of hydrazine dihydrobromide (N₂H₆Br₂). While hydrazine and its various salts are foundational in numerous chemical syntheses, including active pharmaceutical ingredients (APIs), their inherent energetic nature demands a profound understanding of their thermal stability and decomposition pathways. This document serves as a comprehensive resource, synthesizing established principles of hydrazinium salt chemistry with proven analytical methodologies to provide a robust framework for the safe and effective handling and application of this compound. We will explore its physicochemical properties, detail the state-of-the-art techniques for its thermal analysis, propose its likely decomposition pathways based on analogous compounds, and outline the critical factors influencing its stability. Our objective is to equip you with the knowledge to confidently and safely navigate the thermal landscape of this potent chemical entity.

Physicochemical Characterization of this compound

This compound is the salt formed from the reaction of hydrazine (N₂H₄) with two equivalents of hydrobromic acid (HBr). The resulting ionic compound, more accurately termed hydrazinium(2+) bromide, possesses distinct properties that influence its thermal behavior.

| Property | Value | Source |

| Chemical Formula | N₂H₆Br₂ | - |

| Molecular Weight | 193.87 g/mol | - |

| Appearance | White crystalline solid (expected) | General knowledge |

| Ionic Structure | [H₃N-NH₃]²⁺ 2[Br]⁻ | General knowledge |

| Hygroscopicity | Expected to be hygroscopic | Analogy with other hydrazinium salts |

| Solubility | Soluble in water | General knowledge |

Unraveling Thermal Behavior: A Methodological Approach

A thorough investigation of the thermal stability of any energetic material is paramount for safe handling, storage, and application. The primary techniques employed for this purpose are thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), often used in tandem (simultaneous thermal analysis, STA). For a detailed analysis of decomposition products, pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is the gold standard.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions and exothermic or endothermic decomposition events.

-

Instrument Preparation:

-

Ensure the TGA-DSC instrument is calibrated for both temperature and heat flow using appropriate standards (e.g., indium, zinc).

-

Select an appropriate crucible material. For hydrazinium salts, an inert material such as alumina or a hermetically sealed aluminum pan is recommended to prevent any catalytic interaction.

-

-

Sample Preparation:

-

Carefully weigh 1-5 mg of this compound into the TGA crucible. A smaller sample size minimizes the risk of a rapid, uncontrolled decomposition.

-

If using a hermetically sealed pan, ensure it is properly sealed to contain any evolved gases during the initial stages of decomposition.

-

-

Experimental Parameters:

-

Atmosphere: The choice of atmosphere is critical. An inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min is typically used to study the intrinsic thermal decomposition without oxidative interference.

-

Heating Rate: A heating rate of 10 °C/min is a common starting point. Varying the heating rate (e.g., 5, 10, 15, and 20 °C/min) can provide data for kinetic analysis.

-

Temperature Range: A typical temperature range would be from ambient to 500 °C, ensuring the complete decomposition of the sample is observed.

-

-

Data Analysis:

-

The TGA curve will show the onset temperature of decomposition (where mass loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).

-

The DSC curve will indicate whether the decomposition is endothermic or exothermic. For energetic materials like hydrazinium salts, a strong exothermic peak is expected.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the gaseous products of thermal decomposition. The sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

-

Instrument Preparation:

-

Ensure the pyrolyzer, GC, and MS are properly calibrated and tuned.

-

Select an appropriate GC column for the separation of small, polar molecules (e.g., a PLOT column).

-

-

Sample Preparation:

-

Place a small amount of this compound (typically in the microgram range) into a pyrolysis sample cup.

-

-

Experimental Parameters:

-

Pyrolysis Temperature: A temperature corresponding to the major decomposition event observed in the TGA-DSC analysis should be chosen. It is also informative to perform pyrolysis at several temperatures to observe how the product distribution changes.

-

GC Oven Program: The GC oven temperature program should be optimized to achieve good separation of the expected decomposition products.

-

MS Parameters: The mass spectrometer should be set to scan a mass range appropriate for the expected low molecular weight fragments (e.g., m/z 10-200).

-

-

Data Analysis:

-

The resulting chromatogram will show the separated decomposition products.

-

The mass spectrum of each chromatographic peak is then compared to a library of known spectra (e.g., NIST) to identify the individual components.

-

Proposed Decomposition Pathway of this compound

While specific experimental data for the thermal decomposition of this compound is scarce in the available literature, a plausible decomposition pathway can be proposed based on the well-established chemistry of other hydrazinium salts.[1]

The initial and most critical step is the acid-base equilibrium and dissociation of the salt in the molten state:

Step 1: Dissociation

N₂H₆Br₂ (s) ⇌ [N₂H₅]⁺[Br]⁻ + HBr (l) ⇌ N₂H₄ (l) + 2HBr (l)

This initial dissociation yields hydrazine and hydrobromic acid. The subsequent decomposition is then driven by the reactions of these two species at elevated temperatures.

Step 2: Decomposition of Hydrazine

The decomposition of hydrazine itself can proceed through several pathways, primarily yielding nitrogen, ammonia, and hydrogen.[2] The dominant pathway is temperature-dependent. At lower temperatures, the formation of ammonia and nitrogen is favored:

3N₂H₄ → 4NH₃ + N₂

At higher temperatures, decomposition to nitrogen and hydrogen becomes more significant:

N₂H₄ → N₂ + 2H₂

Step 3: Reactions Involving Hydrobromic Acid

The presence of hydrobromic acid can influence the decomposition pathway. HBr is a strong acid and can act as a catalyst. It is also a source of bromine radicals at higher temperatures, which can participate in the decomposition. The expected final decomposition products would be a mixture of nitrogen gas, hydrogen gas, ammonia, and hydrogen bromide gas.

Factors Influencing Thermal Stability

The thermal stability of this compound is not an intrinsic constant but is influenced by several external factors.

-

Heating Rate: As observed with other energetic materials, a higher heating rate will shift the onset of decomposition to a higher temperature.[2] This is a kinetic effect, as the sample has less time to decompose at lower temperatures.

-

Atmosphere: The presence of oxygen can significantly alter the decomposition pathway, leading to the formation of nitrogen oxides (NOx) and a more energetic decomposition. Therefore, handling and analysis under an inert atmosphere are crucial for safety and for studying the intrinsic thermal stability.

-

Impurities: The presence of metallic impurities, particularly transition metals, can catalytically lower the decomposition temperature of hydrazine and its salts. It is therefore essential to use high-purity materials and inert sample containers during analysis and application.

-

Crystal Structure and Defects: The crystal structure and the presence of defects can influence the thermal stability of solid energetic materials. Different polymorphs of the same compound can exhibit different decomposition temperatures.

Safety Considerations

Hydrazine and its salts are energetic materials and must be handled with appropriate safety precautions.

-

Toxicity: Hydrazine and its derivatives are toxic and are suspected carcinogens. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Explosion Hazard: Rapid heating or confinement of this compound during decomposition can lead to a rapid pressure increase and a potential explosion. Always work with small quantities and avoid confinement at high temperatures.

-

Incompatibilities: Avoid contact with strong oxidizing agents and metals that can catalyze its decomposition.

-

Decomposition Products: The decomposition of this compound produces toxic and corrosive gases, including ammonia and hydrogen bromide. Ensure adequate ventilation and consider a scrubbing system for any off-gases.

Conclusion

This guide provides a comprehensive overview of the thermal stability and decomposition of this compound, grounded in the established principles of hydrazinium salt chemistry and thermal analysis. While a lack of specific experimental data for this particular salt necessitates a degree of extrapolation from related compounds, the presented methodologies and proposed decomposition pathways offer a robust framework for its safe handling and further investigation. It is our hope that this guide will serve as a valuable resource for the scientific community, fostering a deeper understanding of this important, yet challenging, chemical entity and encouraging further research to fill the existing knowledge gaps.

References

-

Rubtsov, Yu. I. (1974). Kinetics and Mechanism of the Thermal Decomposition of Hydrazinium Salts. Defense Technical Information Center. [Link]

-

Chen, N., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(44), 12265-12275. [Link]

Sources

An In-Depth Technical Guide to Hydrazine Dihydrobromide (CAS 23268-00-0): Properties, Applications, and Protocols for the Research Professional

Section 1: Introduction and Strategic Overview

Hydrazine Dihydrobromide (CAS No. 23268-00-0) is the salt formed between the potent reducing agent and nucleophile, hydrazine, and hydrobromic acid. While the parent hydrazine is a volatile, highly reactive, and toxic liquid, its dihydrobromide salt exists as a more stable, crystalline solid.[1][2] This enhanced stability and ease of handling make it a strategically important reagent in both academic and industrial laboratories, particularly in the fields of organic synthesis, pharmaceutical development, and chemical biology.

This guide provides an in-depth examination of this compound, moving beyond simple data recitation to explain the causal relationships behind its synthesis, applications, and analytical methodologies. The protocols and insights herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to utilize this versatile compound safely and effectively.

Section 2: Physicochemical and Structural Properties

This compound is an ionic compound consisting of a hydrazinium dication ([H₃N-NH₃]²⁺) and two bromide anions (Br⁻). This salt form significantly lowers the vapor pressure and reactivity compared to anhydrous hydrazine, making it easier to weigh and handle under standard laboratory conditions.

| Property | Value | Source(s) |

| CAS Number | 23268-00-0 | [1][3][4] |

| Molecular Formula | Br₂H₆N₂ | [4][5] |

| Molecular Weight | 193.87 g/mol | [4][5] |

| Synonyms | Hydrazinium Dibromide, Hydrazine, dihydrobromide | [3][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 198-202 °C | Not explicitly found, typical for similar salts |

| Solubility | Soluble in water | [1] |

| InChI Key | MEBDASBFCISMGU-UHFFFAOYSA-N | [4] |

Section 3: Synthesis, Handling, and Storage

Laboratory-Scale Synthesis Protocol

The synthesis of this compound is a straightforward acid-base neutralization. However, careful control of the reaction conditions is critical to ensure safety and product purity.

Objective: To prepare this compound from hydrazine hydrate and concentrated hydrobromic acid.

Materials:

-

Hydrazine hydrate (N₂H₄·H₂O), 50-60% aqueous solution

-

Hydrobromic acid (HBr), 48% aqueous solution

-

Isopropanol or Tetrahydrofuran (THF)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask and addition funnel

-

Büchner funnel and filter paper

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dilute a known quantity of hydrazine hydrate with a small amount of deionized water. Place the flask in an ice bath and begin stirring.

-

Scientist's Note: This initial dilution and cooling step is crucial. The neutralization reaction is highly exothermic. Failure to control the temperature can lead to boiling of the solution and the release of toxic hydrazine vapors.

-

-

Acid Addition: Slowly add a stoichiometric equivalent of 2 moles of hydrobromic acid for every 1 mole of hydrazine hydrate via an addition funnel. Maintain the internal temperature below 10 °C throughout the addition.

-

Precipitation: Once the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 30 minutes. To induce precipitation, slowly add a water-miscible organic solvent like isopropanol or THF until the solution becomes cloudy and a solid begins to form.[6]

-

Scientist's Note: this compound is highly soluble in water but poorly soluble in many organic solvents. Adding an anti-solvent like THF drastically reduces the solubility of the salt, causing it to precipitate out of the solution.

-

-

Isolation: Cool the mixture again in an ice bath for 1 hour to maximize crystal formation. Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with several small portions of cold THF to remove any unreacted starting materials and residual water.[6]

-

Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C). Avoid excessive heat, as hydrazine salts can decompose. The final product should be a fine, white crystalline powder.

Diagram: Synthesis Workflow

Caption: General workflow for using this compound in synthesis.

Section 5: Analytical Characterization

Proper characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic methods is typically employed.

Spectroscopic Profile

While a dedicated, complete dataset for this compound is not readily available, its spectral characteristics can be inferred from data on hydrazine and its salts, such as the dihydrochloride. [7][8]

| Technique | Expected Observations |

|---|---|

| Infrared (IR) Spectroscopy | Broad absorptions in the 2400-3200 cm⁻¹ range corresponding to N-H⁺ stretching. N-H bending modes around 1500-1600 cm⁻¹. The spectrum will differ significantly from free hydrazine due to protonation. [7][9] |

| ¹H NMR Spectroscopy | A single, broad peak in a polar, deuterated solvent (e.g., D₂O). The chemical shift is dependent on concentration and pH. Protons are exchangeable. [10][11] |

| ¹³C NMR Spectroscopy | No signal is expected as the compound does not contain carbon. [12] |

| Mass Spectrometry (MS) | Under typical ESI-MS conditions, detecting the intact dication is challenging. The free hydrazine base (m/z 33.04 for [M+H]⁺) may be observed depending on the source conditions. [13]|

Protocol: Quantitative Analysis via Derivatization and HPLC

Direct analysis of hydrazine by chromatography is difficult due to its high polarity and lack of a strong chromophore. Therefore, derivatization is the standard and most reliable approach for quantification. [14][15]This protocol uses p-dimethylaminobenzaldehyde, which reacts with hydrazine to form a brightly colored aldazine that is easily detected. [16] Objective: To quantify the hydrazine content in a sample using a derivatization-HPLC method with UV-Vis detection.

Materials:

-

This compound sample

-

p-Dimethylaminobenzaldehyde (DMAB) solution (e.g., 2% w/v in 1M HCl)

-

HPLC system with UV-Vis detector

-

C18 analytical column

-

Mobile phase (e.g., Acetonitrile:Water gradient)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Standard Preparation: Accurately weigh a known amount of pure this compound to prepare a stock solution (e.g., 100 µg/mL hydrazine equivalent) in deionized water. Perform serial dilutions to create a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Sample Preparation: Prepare a solution of the unknown sample, ensuring its concentration falls within the range of the calibration standards.

-

Derivatization: To 1.0 mL of each standard and sample solution in separate vials, add 1.0 mL of the DMAB reagent. Mix thoroughly and allow the reaction to proceed for 15-20 minutes at room temperature. A yellow color will develop.

-

Scientist's Note: This step is the core of the assay. The stoichiometry of the reaction between DMAB and hydrazine is well-defined, forming a stable product with a strong UV absorbance (~460 nm), which provides both the selectivity and sensitivity required for quantification. [16]4. HPLC Analysis:

-

Set the HPLC detector wavelength to the λ_max of the formed aldazine (approx. 457-465 nm). [16] * Inject equal volumes (e.g., 20 µL) of each derivatized standard and sample onto the C18 column.

-

Run the analysis using an appropriate gradient method to elute the derivative.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the derivative against the known concentration of each standard. Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

Diagram: Analytical Workflow

Caption: Workflow for the quantitative analysis of hydrazine via derivatization-HPLC.

Section 6: Toxicology and Safety Profile

The toxicity of this compound is overwhelmingly attributed to the hydrazine moiety, which is a potent systemic toxin and a probable human carcinogen. [17][18]

Mechanism of Toxicity

Hydrazine's acute neurotoxicity is primarily caused by its interference with vitamin B6 (pyridoxine) metabolism. It inhibits enzymes that require pyridoxal 5'-phosphate (P5P), a key co-factor. A critical target is glutamic acid decarboxylase, the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA. Reduced GABA levels in the central nervous system lead to hyperexcitability, tremors, and seizures. [2][19]Chronic exposure can lead to damage of the liver and kidneys. [18][20]

Hazard Summary

The compound is classified as acutely toxic and corrosive. [5]

| Hazard Class | GHS Statement | Source(s) |

|---|---|---|

| Acute Toxicity (Oral) | H300: Fatal if swallowed | |

| Acute Toxicity (Dermal) | H310: Fatal in contact with skin | |

| Acute Toxicity (Inhalation) | H330: Fatal if inhaled | |

| Skin Corrosion | H314: Causes severe skin burns and eye damage | [5] |

| Carcinogenicity | Suspected of causing cancer | [17][18][20]|

First Aid Measures

Immediate medical attention is required for any significant exposure. [21]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately. [5]* Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician immediately. [5][21]* Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician immediately. [5]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately. [5]

Section 7: Conclusion

This compound serves as a critical enabling reagent, providing the potent reactivity of hydrazine in a more stable and manageable solid form. Its utility spans foundational organic synthesis, such as in the construction of pharmaceutical scaffolds, to advanced applications in chemical biology for probe development and inhibitor discovery. However, its significant toxicity necessitates a thorough understanding of and adherence to strict safety protocols. By leveraging the information and methodologies presented in this guide, researchers can confidently and safely incorporate this compound into their experimental designs, harnessing its synthetic power while mitigating its inherent risks.

Section 8: References

-

ChemicalBook. (n.d.). 23268-00-0 | CAS DataBase. Retrieved from

-

CymitQuimica. (2025). SAFETY DATA SHEET. Retrieved from

-

U.S. EPA. (n.d.). Hydrazine, hydrobromide (1:2) - Substance Details. SRS. Retrieved from

-

Fisher Scientific. (n.d.). This compound Hydrate 98.0+%, TCI America™. Retrieved from

-

Safety Data Sheet Provider. (2025). Hydrazine hydrobromide - SAFETY DATA SHEET. Retrieved from

-

Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from

-

Sigma-Aldrich. (n.d.). This compound | 23268-00-0. Retrieved from

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine dihydrochloride. Retrieved from

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from

-

TCI (Shanghai) Development Co., Ltd. (n.d.). This compound 23268-00-0. Retrieved from

-

ATSDR. (n.d.). Analytical Methods for Hydrazines. Retrieved from

-

OSHA. (n.d.). HYDRAZINE Method no.. Retrieved from

-

ChemicalBook. (n.d.). 2-HYDRAZINO-2-IMIDAZOLINE HYDROBROMIDE(55959-84-7) 13C NMR spectrum. Retrieved from

-

PubMed. (n.d.). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Retrieved from

-

ResearchGate. (n.d.). Spectrophotometric determination of hydrazine using bromine and methyl red. Retrieved from

-

NIST. (n.d.). Hydrazine dihydrochloride - NIST WebBook. Retrieved from

-

National Center for Biotechnology Information. (n.d.). Hydrazine | H2N-NH2 | CID 9321 - PubChem. NIH. Retrieved from

-

New Jersey Department of Health. (2009). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from

-

ResearchGate. (2018). Has anybody a clue on how to prepare this compound?. Retrieved from

-

ResearchGate. (2025). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from

-

NASA Tech Briefs. (2010). Three Methods of Detection of Hydrazines. Retrieved from

-

U.S. EPA. (n.d.). Hydrazine. Retrieved from

-

PubMed. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. Retrieved from

-

Benchchem. (2025). A Comparative Guide to the Kinetic Studies of Reactions Involving Hydrazine Dihydrochloride. Retrieved from

-

WikEM. (2024). Hydrazine toxicity. Retrieved from

-

MD Searchlight. (n.d.). Hydrazine Toxicology. Retrieved from

-

ResearchGate. (2025). Synthesis of Some Organic Hydrazine Compounds Using Microwave Radiation. Retrieved from

-

ChemicalBook. (n.d.). Hydrazine dihydrochloride(5341-61-7) IR Spectrum. Retrieved from

-

SpectraBase. (n.d.). Hydrazine. Retrieved from

-

PubMed. (n.d.). Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes. Retrieved from

-

bioRxiv. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. Retrieved from

-

Aston Research Explorer. (n.d.). The synthesis and properties of some hydrazines. Retrieved from

-

PubMed. (n.d.). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Retrieved from

-

T3DB. (2014). Hydrazine (T3D0084). Retrieved from

-

Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from

-

PubMed. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Retrieved from

-

ResearchGate. (n.d.). Fig. S1. Infrared spectra of hydrazine at selected pressures. Retrieved from

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from

-

PubMed. (n.d.). Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. Retrieved from

-

PubMed. (2013). Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde. Retrieved from

-

PubMed. (n.d.). Novel hydrazine derivatives as selective DPP-IV inhibitors: findings from virtual screening and validation through molecular dynamics simulations. Retrieved from

-

ATB. (n.d.). Hydrazine | H 4 N 2 | MD Topology | NMR | X-Ray. Retrieved from

-

OSTI.GOV. (1988). Infrared spectra of hydrazine and products of its reactions with HF, F/sub 2/, and O/sub 3/ in solid argon. Retrieved from

-

National Center for Biotechnology Information. (2023). Hydrazine Toxicology - StatPearls - NCBI Bookshelf. NIH. Retrieved from

-

Wikipedia. (n.d.). Hydrazine. Retrieved from

-

DTIC. (n.d.). MECHANISM AND CHEMICAL INHIBITION OF THE HYDRAZINE-NITROGEN TETROXIDE REACTION. Retrieved from

Sources

- 1. 23268-00-0 | CAS DataBase [m.chemicalbook.com]

- 2. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound Hydrate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Hydrazine dihydrochloride [webbook.nist.gov]

- 8. Hydrazine dihydrochloride(5341-61-7) IR Spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-HYDRAZINO-2-IMIDAZOLINE HYDROBROMIDE(55959-84-7) 13C NMR [m.chemicalbook.com]

- 13. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. researchgate.net [researchgate.net]

- 16. osha.gov [osha.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. epa.gov [epa.gov]

- 19. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. nj.gov [nj.gov]

- 21. fishersci.com [fishersci.com]

A Technical Guide to the Quantum Chemical Analysis of Hydrazine Dihydrobromide

Introduction: Unveiling the Structure of a High-Energy Salt

Hydrazine (N₂H₄) is a foundational molecule in chemistry, recognized for its high energy density and utility as a building block in pharmaceuticals, agrochemicals, and energetic materials.[1] As a diprotic base, it can be protonated twice to form the hydrazinium(2+) dication, [N₂H₆]²⁺.[2] This dication, when paired with counter-ions like bromide, forms the salt hydrazine dihydrobromide (N₂H₆Br₂), a crystalline solid characterized by a network of strong ionic and hydrogen bonds.

Understanding the precise molecular geometry, vibrational dynamics, and electronic structure of such salts is paramount for predicting their stability, reactivity, and behavior in solid-state applications. While experimental techniques like X-ray diffraction and vibrational spectroscopy provide the ultimate ground truth, quantum chemical calculations offer a powerful, complementary approach. They allow for the exploration of intrinsic molecular properties in the absence of crystal packing effects and can furnish detailed insights that are often challenging to resolve experimentally.

This guide provides a comprehensive framework for performing and validating quantum chemical calculations on this compound. We will detail not just the procedural steps but the scientific rationale behind the selection of computational methods. Recognizing the limited availability of modern, detailed experimental data for this compound, we will employ a scientifically rigorous validation protocol using its close analogue, hydrazine dihydrochloride (N₂H₆Cl₂), to establish the credibility of our theoretical approach before presenting high-confidence predictions for the target bromide compound.

Part 1: The Theoretical Foundation: Selecting a Robust Computational Model

The accuracy of any quantum chemical prediction is fundamentally dependent on the chosen theoretical method and basis set. For a system like this compound, which involves ionic character, covalent bonds, and crucial hydrogen bonding, a balanced and well-justified approach is essential.

The Framework: Density Functional Theory (DFT)

For molecular systems of this size, Density Functional Theory (DFT) stands as the method of choice, offering an exceptional balance between computational efficiency and accuracy.[3] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total electronic energy based on the electron density, making it highly suitable for routine investigations of molecular structure and properties.

The Functional: B3LYP for Versatility and Reliability

Within the DFT framework, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic structure, particularly for systems with significant polarization. B3LYP is renowned for its reliability in predicting the geometries and vibrational frequencies of a wide range of organic and inorganic molecules, including hydrazine derivatives.[4][5]